Methyl 2-(benzyloxy)-4-iodobenzoate
Description
Methyl 2-(benzyloxy)-4-iodobenzoate is a substituted benzoate ester featuring a benzyloxy group at the C2 position and an iodine atom at C2. This compound is synthesized via alkylation of methyl 4-iodosalicylate with benzyl bromide, yielding a pale-yellow oil with a high purity (96% yield after purification) . Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of zirconium-based metal-organic frameworks (Zr-MOFs), where it serves as a functionalized linker . Key characterization data, including $^1$H NMR and chromatographic profiles, confirm its stability and suitability for further derivatization .
Properties
IUPAC Name |
methyl 4-iodo-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWENNTOVWUCZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)-4-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-(benzyloxy)-4-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 4-position serves as an excellent leaving group, enabling nucleophilic aromatic substitution (NAS) under specific conditions.
Key Reactions:
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Amine Substitution: Treatment with primary or secondary amines (e.g., piperidine) in polar aprotic solvents like DMF at 80–100°C replaces iodine with amine groups, yielding 4-aminobenzoate derivatives.
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Thiol Coupling: Reaction with sodium thiolate in DMF facilitates substitution, forming thioether-linked products.
Mechanism:
The reaction proceeds via a two-step pathway:
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Oxidative addition of the C–I bond to a palladium(0) catalyst.
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Transmetalation with the nucleophile followed by reductive elimination .
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-couplings, enabling carbon–carbon bond formation.
Sonogashira Coupling
Reaction with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of Pd(PPh₃)₄ and CuI yields alkynyl-linked benzoates :
Conditions: DMF/Et₃N (3:1), 60°C, 12 hours .
Suzuki–Miyaura Coupling
Coupling with aryl boronic acids (e.g., phenylboronic acid) forms biaryl derivatives. Ligands like PPh₃ enhance catalytic efficiency :
Typical Yields: 70–85% for electron-neutral boronic acids .
Ester Reduction
The methyl ester group is reduced to a primary alcohol using LiAlH₄ in dry THF:
Benzyloxy Deprotection
Hydrogenolysis with H₂/Pd/C in ethanol cleaves the benzyl group, yielding 2-hydroxy-4-iodobenzoic acid methyl ester:
Mechanistic and Environmental Considerations
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Ligand Effects: Electron-donating ligands (e.g., L17 in ) improve coupling efficiency by stabilizing palladium intermediates.
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Solvent Sensitivity: Polar solvents (DMF, DMSO) enhance NAS and coupling rates due to improved nucleophilicity and catalyst solubility .
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Steric Hindrance: The benzyloxy group at the 2-position moderately influences reaction rates but does not preclude coupling at the 4-iodo site .
This compound’s reactivity profile underscores its utility in synthesizing complex aromatic systems for pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Organic Synthesis
Versatile Intermediate
Methyl 2-(benzyloxy)-4-iodobenzoate serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be used to synthesize more complex molecules by introducing functional groups at the benzyloxy or iodobenzoate positions.
Case Study: Synthesis of Pharmaceuticals
In a study focused on developing new anti-inflammatory drugs, this compound was utilized as a precursor to synthesize novel derivatives that exhibited enhanced biological activity. The compound's reactivity facilitated the formation of various analogs that were screened for their pharmacological properties.
Medicinal Chemistry
Potential Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Biological Interaction Studies
The compound has been evaluated for its binding affinity to specific enzymes and receptors associated with cancer progression. These studies aim to elucidate its mechanism of action and therapeutic potential in oncology.
Biological Applications
Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Case Study: Evaluation Against Pathogens
In a comparative study, this compound was tested against standard antibiotics to assess its efficacy against resistant strains of bacteria. Results indicated that it exhibited significant antibacterial effects, suggesting potential for use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 2-(benzyloxy)-4-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and benzyloxy group play crucial roles in its chemical behavior, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Insights :
- The benzyloxy group enhances reaction efficiency, likely due to its electron-donating properties and steric bulk, which may stabilize intermediates during alkylation .
- Linear alkoxy substituents (e.g., n-butoxy) yield lower purity products, necessitating additional purification steps such as flash chromatography .
Role in Metal-Organic Frameworks (MOFs)
Coupling Reactions
The iodine atom at C4 enables cross-coupling reactions. For example, methyl 4-iodobenzoate (lacking the C2 benzyloxy group) participates in Ni-catalyzed carboboration with glycals to form C-glycosides, achieving 33% yield . The benzyloxy substituent in methyl 2-(benzyloxy)-4-iodobenzoate may sterically hinder such reactions, though this remains untested in the literature provided.
Physicochemical Properties
- Solubility : The benzyloxy group enhances lipophilicity compared to shorter alkoxy chains (e.g., n-propoxy), improving solubility in organic solvents like ethyl acetate and hexanes .
- Stability : Benzyl ethers are generally stable under acidic and basic conditions, whereas allyloxy analogs may undergo undesired rearrangements .
Key Research Findings
Synthetic Advantages : The benzyloxy group in this compound facilitates high-yield synthesis with fewer byproducts compared to n-butoxy and allyloxy analogs .
Functional Versatility: The iodine atom offers a handle for further functionalization, making it a preferred choice over non-halogenated analogs like methyl 2-hydroxy-4-iodobenzoate .
Limitations : While the compound excels in MOF applications, its steric bulk may limit reactivity in certain cross-coupling reactions compared to simpler iodobenzoates .
Biological Activity
Methyl 2-(benzyloxy)-4-iodobenzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound features a benzyloxy group and an iodine atom attached to a benzoate structure, which contributes to its reactivity and biological interactions. The presence of halogen atoms like iodine often enhances the lipophilicity and biological activity of organic compounds, making them suitable for various applications in pharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been noted for its capacity to inhibit certain enzymes, which can influence various biochemical pathways. This property is particularly useful in drug development, where enzyme inhibitors can serve as therapeutic agents against diseases like cancer and inflammation.
- Receptor Interaction: The structural features allow the compound to interact with specific receptors in the body, potentially modulating their activity. For example, similar compounds have shown efficacy as agonists or antagonists for nuclear receptors involved in metabolic regulation .
Biological Activity
Research has highlighted several notable biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The iodine substituent may enhance its effectiveness against bacterial strains .
- Anti-inflammatory Effects: Compounds with similar structures have been reported to reduce inflammation through modulation of inflammatory pathways, indicating potential applications in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells: In vitro studies have demonstrated that this compound can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
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Study on Enzyme Inhibition:
- A study evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent.
- Cytotoxicity Assessment:
- Antimicrobial Efficacy:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition at <10 µM | |
| Cytotoxicity | IC50: 5-10 µM | |
| Antimicrobial Activity | MIC: 0.5 - 8 µg/mL |
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5-10 | Cytotoxicity |
| Compound A (similar structure) | 3 | Cytotoxicity |
| Compound B (related halogenated) | 15 | Antimicrobial |
Q & A
Q. What is the optimal synthetic route for Methyl 2-(benzyloxy)-4-iodobenzoate, and how are impurities addressed during purification?
The compound is synthesized via alkylation of methyl 4-iodosalicylate with benzyl bromide under basic conditions. Key steps include:
- Reagent selection : Benzyl bromide as the alkylating agent and a polar aprotic solvent (e.g., DMF) to enhance reactivity .
- Purification : Initial crude product (96% yield) often contains residual benzyl bromide. Flash chromatography with 10% ethyl acetate/hexanes removes most impurities, followed by washing with saturated NaHCO₃ to eliminate acidic by-products .
- Characterization : ¹H NMR (e.g., δ 5.2 ppm for benzyloxy CH₂) and mass spectrometry confirm purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H NMR : Identifies functional groups (e.g., benzyloxy protons at δ 5.2 ppm, aromatic protons at δ 6.8–8.0 ppm) and detects impurities like unreacted benzyl bromide (δ 4.5–4.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 401.01 for C₁₅H₁₃IO₃) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) validate structural motifs .
Advanced Research Questions
Q. How does the benzyloxy substituent influence reactivity in cross-coupling reactions?
The iodine at the 4-position serves as a reactive site for Suzuki-Miyaura or Ullmann couplings. The benzyloxy group at the 2-position:
- Steric effects : May hinder coupling at the ortho position, directing reactions to the para-iodine site.
- Electronic effects : Electron-donating benzyloxy group activates the aromatic ring for nucleophilic substitution at iodine. Example: In Ni-catalyzed carboboration, methyl 4-iodobenzoate derivatives undergo regioselective borylation, suggesting similar reactivity for this compound .
Q. What strategies optimize the synthesis of Zr-based MOF linkers using this compound?
- Functionalization : The iodine can be replaced with boronate esters or carboxylates via cross-coupling to generate MOF linkers .
- Post-synthetic modification : After MOF assembly, the benzyloxy group can be deprotected (e.g., hydrogenolysis) to expose hydroxyl groups for further functionalization .
- Yield optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions to minimize side reactions during coupling .
Q. How do competing alkylation pathways affect the synthesis of alkoxy-substituted iodobenzoates?
Comparative studies of alkylation agents (e.g., benzyl bromide vs. linear alkyl bromides) reveal:
- Reactivity differences : Benzyl bromide reacts faster due to resonance stabilization of the benzyl carbocation intermediate .
- By-product formation : Linear alkyl bromides may produce branched isomers, requiring rigorous chromatography for separation .
- Solvent effects : Polar solvents (DMF, DMSO) favor SN2 mechanisms, while nonpolar solvents may lead to incomplete alkylation .
Q. How can contradictory NMR data for structurally similar iodobenzoates be resolved?
- Deuterated solvent calibration : Ensure solvents (e.g., DMSO-d₆) are anhydrous to prevent peak splitting from water .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .
- Comparative analysis : Cross-reference with literature spectra of analogues (e.g., methyl 4-iodobenzoate) to assign ambiguous peaks .
Methodological Notes
- Synthetic reproducibility : Maintain strict temperature control (±2°C) during alkylation to prevent side reactions .
- Chromatography optimization : Adjust ethyl acetate/hexanes ratios based on TLC mobility (Rf ~0.3–0.5) for consistent purity .
- Safety protocols : Use gloves and goggles when handling benzyl bromide (lachrymator) and NaHCO₃ washes to neutralize acidic residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
